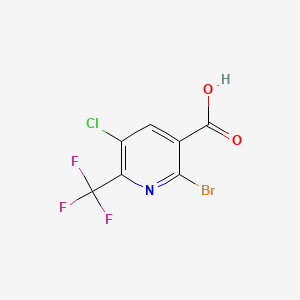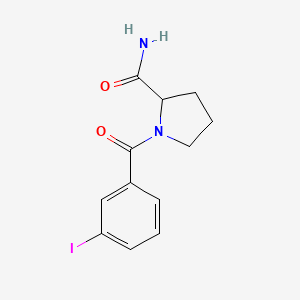
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C12H13IN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodobenzoyl group attached to the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoic acid with pyrrolidine-2-carboxamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers in imaging studies.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group may facilitate binding to these targets through halogen bonding or hydrophobic interactions. The pyrrolidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide can be compared to other similar compounds, such as:
1-(3-Bromobenzoyl)pyrrolidine-2-carboxamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(3-Chlorobenzoyl)pyrrolidine-2-carboxamide: Contains a chlorine atom, offering different chemical and biological properties.
1-(3-Fluorobenzoyl)pyrrolidine-2-carboxamide: Features a fluorine atom, which can influence its pharmacokinetics and potency.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and potential for use in radiolabeling applications.
Propiedades
Fórmula molecular |
C12H13IN2O2 |
|---|---|
Peso molecular |
344.15 g/mol |
Nombre IUPAC |
1-(3-iodobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13IN2O2/c13-9-4-1-3-8(7-9)12(17)15-6-2-5-10(15)11(14)16/h1,3-4,7,10H,2,5-6H2,(H2,14,16) |
Clave InChI |
DENLELDYKVGUJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)


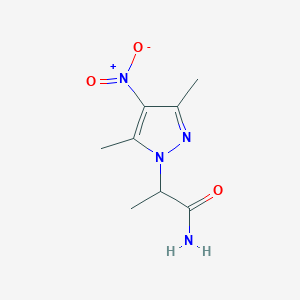

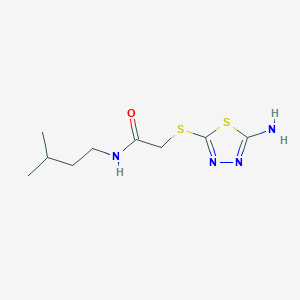
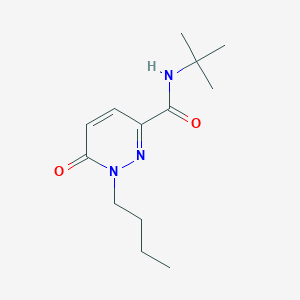
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)


![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

